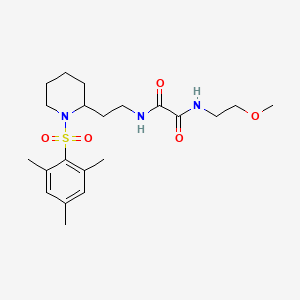![molecular formula C9H16N2O B2409777 1-[(2-Methylcyclopropyl)carbonyl]piperazine CAS No. 840491-31-8](/img/structure/B2409777.png)
1-[(2-Methylcyclopropyl)carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(2-Methylcyclopropyl)carbonyl]piperazine” is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-[(2-Methylcyclopropyl)carbonyl]piperazine” consists of a piperazine ring attached to a carbonyl group, which is further connected to a 2-methylcyclopropyl group .Physical And Chemical Properties Analysis
“1-[(2-Methylcyclopropyl)carbonyl]piperazine” is a liquid at room temperature . It has a predicted boiling point of approximately 307.6°C at 760 mmHg and a predicted density of approximately 1.1 g/mL . The refractive index is predicted to be 1.52 at 20°C .Aplicaciones Científicas De Investigación
Organic Solar Cell Application
The compound has been used in the development of organic solar cells . A study demonstrated the use of a derivative of this compound, 7,7-bis (1-cyclopropyl carbonyl piperazino)-8,8 dicyanoquinodimethane (BCCPDQ), in organic solar cell applications . The BCCPDQ fluorophore was synthesized using 1-(cyclopropylcarbonyl)piperazine and displayed enhanced fluorescence . The study also showed that BCCPDQ exhibits organic flexible solar cell device capability .
Fluorescence Properties
The compound has been found to exhibit fluorescence properties . The derivative BCCPDQ displays enhanced fluorescence in both solution and solid state . This property could be useful in various applications such as bioimaging and sensing .
Electrochemical Properties
The compound has been studied for its electrochemical properties . The derivative BCCPDQ was found to have an electrochemical band gap of approximately 2.67 eV . This property could be useful in various electrochemical applications .
Proteomics Research
The compound is used in proteomics research . It is used as a biochemical in the study of proteins and their functions .
Synthesis of Piperazines
The compound is used in the synthesis of piperazines . Piperazines are a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including the manufacture of plastics, resins, pesticides, brake fluid, and pharmaceuticals .
Flexible Electronics
The compound has been used in the development of flexible electronics . The study demonstrated that the BCCPDQ derivative exhibits excellent stability under various bending conditions, making it suitable for use in wearable and flexible electronics .
Propiedades
IUPAC Name |
(2-methylcyclopropyl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-6-8(7)9(12)11-4-2-10-3-5-11/h7-8,10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLHLXHCIJUNJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylcyclopropyl)carbonyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

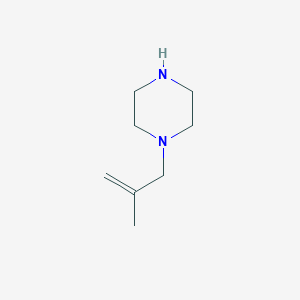
![Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate](/img/structure/B2409697.png)
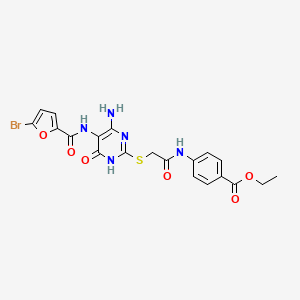
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2409699.png)
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2409701.png)
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2409703.png)
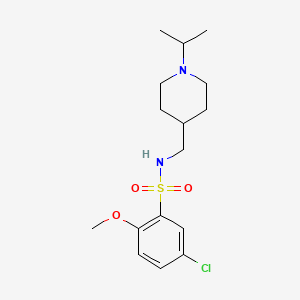

![3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2409707.png)

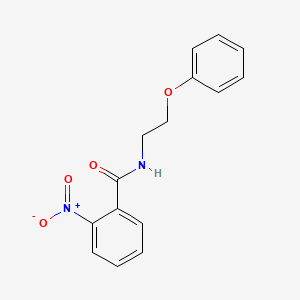
![2-(2-Methoxyethyl)-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409715.png)
![Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2409716.png)
